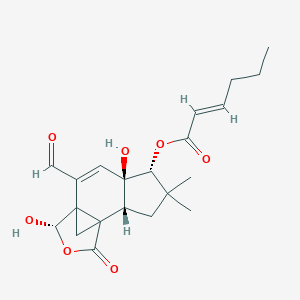

Pilatin

Description

Properties

CAS No. |

119525-97-2 |

|---|---|

Molecular Formula |

C21H26O7 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

[(2R,5R,6R,10S)-8-formyl-6,10-dihydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.01,9.02,6]tridec-7-en-5-yl] (E)-hex-2-enoate |

InChI |

InChI=1S/C21H26O7/c1-4-5-6-7-14(23)27-15-18(2,3)9-13-20-11-19(20,16(24)28-17(20)25)12(10-22)8-21(13,15)26/h6-8,10,13,15-16,24,26H,4-5,9,11H2,1-3H3/b7-6+/t13-,15-,16+,19?,20?,21-/m1/s1 |

InChI Key |

FGNPPWFDUWSHQL-PRGYMIKCSA-N |

Isomeric SMILES |

CCC/C=C/C(=O)O[C@H]1[C@]2(C=C(C34CC3([C@H]2CC1(C)C)C(=O)O[C@@H]4O)C=O)O |

Canonical SMILES |

CCCC=CC(=O)OC1C(CC2C1(C=C(C34C2(C3)C(=O)OC4O)C=O)O)(C)C |

Synonyms |

pilatin |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Cisplatin on DNA Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin, cis-diamminedichloroplatinum(II), remains a cornerstone of chemotherapeutic regimens for a multitude of solid tumors, including testicular, ovarian, bladder, and lung cancers.[1] Its cytotoxic efficacy is primarily attributed to its ability to form covalent adducts with nuclear DNA, thereby interfering with vital cellular processes such as DNA replication and transcription.[2][3] This interference triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying cisplatin's impact on DNA replication, with a focus on DNA adduct formation, cellular responses, and the experimental methodologies used to elucidate these processes.

Cisplatin-DNA Adduct Formation: The Initial Insult

Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules in the low-chloride intracellular environment, forming a highly reactive aquated species.[6] This electrophilic platinum complex then readily reacts with nucleophilic sites on DNA, primarily the N7 position of purine bases.[7] The predominant lesions formed are intrastrand crosslinks between adjacent purine residues on the same DNA strand.[8]

The formation of these adducts induces significant conformational changes in the DNA double helix, including localized unwinding and bending.[9] This structural distortion is the primary signal for the cell to initiate a DNA damage response.

Quantitative Analysis of Cisplatin-DNA Adducts

The relative frequency of the different types of cisplatin-DNA adducts has been quantified through various experimental approaches. The most common adducts are the 1,2-intrastrand crosslinks.

| Adduct Type | Relative Frequency (%) | References |

| 1,2-intrastrand d(GpG) | ~65 | [8][10][11] |

| 1,2-intrastrand d(ApG) | ~25 | [8][10][11] |

| 1,3-intrastrand d(GpNpG) | ~5-10 | [10][11] |

| Interstrand crosslinks | < 5 | [12] |

| Monofunctional adducts | < 5 | [10] |

The Cellular Response to Cisplatin-Induced DNA Damage

The presence of cisplatin-DNA adducts on the DNA template presents a formidable obstacle to the cellular machinery responsible for DNA replication and transcription. This leads to the activation of a complex network of signaling pathways collectively known as the DNA Damage Response (DDR).

Replication Fork Stalling

The primary consequence of cisplatin adducts on DNA replication is the stalling of the replication fork.[13] The bulky, distorting nature of the adducts physically impedes the progression of the high-fidelity replicative DNA polymerases, such as DNA polymerase δ and ε.[14] This stalling can lead to the uncoupling of the replicative helicase and polymerase, resulting in the generation of extensive single-stranded DNA (ssDNA) regions.[15]

DNA Damage Recognition and Repair

The stalled replication fork and the structural distortion of the DNA helix are recognized by several cellular surveillance systems.

-

Nucleotide Excision Repair (NER): NER is the primary pathway for the removal of cisplatin-induced intrastrand crosslinks.[1] This intricate repair mechanism involves the recognition of the lesion, excision of a short oligonucleotide containing the damage, and subsequent synthesis of a new DNA strand using the undamaged strand as a template.[16] Interestingly, the efficiency of NER varies for different adduct types, with 1,3-intrastrand adducts being repaired more efficiently than the more abundant 1,2-intrastrand adducts.[17][18]

-

Mismatch Repair (MMR): The MMR system can also recognize cisplatin-DNA adducts, particularly those that cause significant helical distortion.[17] However, instead of directly repairing the lesion, the MMR system is thought to play a role in signaling the presence of damage and triggering downstream apoptotic pathways.[2] Deficiency in MMR has been associated with cisplatin resistance.[2]

Translesion Synthesis (TLS)

If the DNA damage is not repaired before the replication fork arrives, cells can employ a damage tolerance mechanism known as translesion synthesis (TLS). TLS utilizes specialized, low-fidelity DNA polymerases to replicate past the DNA lesion, albeit in an often error-prone manner.[19] Several TLS polymerases, including polymerase η (Pol η) and polymerase ζ (Pol ζ), have been implicated in the bypass of cisplatin adducts.[20] While TLS allows for the completion of DNA replication, it can introduce mutations, potentially contributing to secondary malignancies.[21]

Cell Cycle Arrest and Apoptosis

The activation of the DDR ultimately leads to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to provide time for DNA repair.[22][23] This arrest is often mediated by the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3][24] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[4] The signaling cascades leading to apoptosis involve the activation of various protein kinases, including c-Abl, JNK, and p38 MAPK.[24]

Experimental Protocols

A variety of experimental techniques are employed to study the intricate mechanisms of cisplatin's action on DNA replication.

Damage-seq and XR-seq for Mapping DNA Adducts and Repair

Damage-seq and XR-seq are powerful next-generation sequencing-based methods used to map cisplatin-DNA adducts and nucleotide excision repair events at single-nucleotide resolution across the genome, respectively.[25][26]

Damage-seq Protocol Outline:

-

Treat cells with cisplatin.

-

Isolate genomic DNA.

-

Fragment the DNA.

-

Ligate adapters to the DNA fragments.

-

Denature the DNA and immunoprecipitate fragments containing cisplatin adducts using a specific antibody.

-

Perform primer extension, which is blocked by the cisplatin adduct.

-

Ligate a second adapter to the extended product.

-

Amplify the library and perform high-throughput sequencing.

XR-seq Protocol Outline:

-

Treat cells with cisplatin.

-

Isolate the excised oligomers (approximately 22-30 nucleotides) that are products of NER.

-

Ligate adapters to both ends of the excised oligomers.

-

Reverse the cisplatin adducts to allow for PCR amplification.

-

Amplify the library and perform high-throughput sequencing.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a widely used technique to analyze the distribution of cells in different phases of the cell cycle.[27]

Protocol Outline:

-

Treat cells with cisplatin for the desired time.

-

Harvest and fix the cells (e.g., with 70% ethanol).

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the fluorescence intensity of individual cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the DNA damage response, such as p53 and p21.[9][28]

Protocol Outline:

-

Treat cells with cisplatin and prepare whole-cell lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53 or anti-p21).

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the signal using a chemiluminescent substrate.

Mandatory Visualizations

Signaling Pathway of Cisplatin-Induced DNA Damage Response

Caption: Signaling cascade initiated by cisplatin-induced DNA damage.

Experimental Workflow for Studying Cisplatin's Effect on DNA Replication

References

- 1. Detection and Characterization of Single Cisplatin Adducts on DNA by Nanopore Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry for cell cycle & apoptosis [bio-protocol.org]

- 3. New platinum derivatives selectively cause double-strand DNA breaks and death in naïve and cisplatin-resistant cholangiocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. Detection of minor adducts in cisplatin-modified DNA by transcription footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cisplatin induces cell cycle arrest and senescence via upregulating P53 and P21 expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential damage and repair of DNA-adducts induced by anti-cancer drug cisplatin across mouse organs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Translesion DNA Synthesis in Human Cells [sites.psu.edu]

- 20. Base-Resolution Analysis of Cisplatin–DNA Adducts at the Genome Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Kinetics of the formation and removal of cisplatin-DNA adducts in blood cells and tumor tissue of cancer patients receiving chemotherapy: comparison with in vitro adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. mdpi.com [mdpi.com]

- 25. Cisplatin DNA damage and repair maps of the human genome at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 26. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 27. Flow cytometric analysis of the kinetic effects of cisplatin on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Pathways Affected by Platinum-Based Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based chemotherapeutic agents, including cisplatin, carboplatin, and oxaliplatin, are cornerstones in the treatment of a wide array of solid tumors, such as ovarian, lung, testicular, and colorectal cancers.[1][2] Their primary mechanism of action involves the formation of covalent adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[3][4] However, the clinical efficacy of these drugs is often limited by both intrinsic and acquired resistance, as well as significant side effects.[5][6] A comprehensive understanding of the molecular pathways perturbed by platinum agents is therefore critical for optimizing their use, overcoming resistance, and developing novel therapeutic strategies.

This technical guide provides an in-depth exploration of the core molecular pathways affected by platinum-based chemotherapy. It details the mechanisms of DNA damage and repair, the induction of apoptosis, and the multifaceted pathways leading to drug resistance. The content is supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for the scientific community.

Core Mechanism of Action: DNA Damage

Upon entering a cell, platinum drugs undergo aquation, a process where chloride ligands are replaced by water molecules.[7] This activation step transforms the drug into a potent electrophile that readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[3][7] This interaction results in the formation of various DNA adducts, with the most common being 1,2-intrastrand cross-links between adjacent purine bases.[3][8] These adducts cause significant distortions in the DNA double helix, which physically impede the progression of DNA and RNA polymerases, leading to the arrest of replication and transcription.[8][9] This blockade of essential cellular processes is a primary trigger for the subsequent activation of cell cycle checkpoints and apoptotic pathways.

The DNA Damage Response (DDR)

The presence of platinum-DNA adducts activates a complex signaling network known as the DNA Damage Response (DDR). This network's primary functions are to halt the cell cycle to allow time for repair, initiate DNA repair mechanisms, and, if the damage is irreparable, trigger apoptosis.

Key DNA Repair Pathways

Several DNA repair pathways are involved in recognizing and attempting to remove platinum-induced adducts. The most prominent of these are:

-

Nucleotide Excision Repair (NER): This is the principal pathway for removing bulky DNA lesions that distort the DNA helix, including the 1,2-intrastrand cross-links formed by platinum drugs.[1][10] A key protein in this pathway is the Excision Repair Cross-Complementation group 1 (ERCC1).[10][11] Increased expression of ERCC1 is a well-established mechanism of resistance to platinum-based chemotherapy.[1][11]

-

Mismatch Repair (MMR): The MMR system recognizes and repairs base-base mismatches and small insertions/deletions. While not directly repairing the platinum adducts, MMR proteins can recognize the distortions they cause. A deficient MMR system can lead to tolerance of the DNA damage and is associated with resistance to cisplatin and carboplatin.[1][5]

-

Homologous Recombination (HR) and the Fanconi Anemia/BRCA Pathway: Interstrand cross-links (ICLs), a less frequent but highly toxic form of platinum-induced damage, are primarily repaired by the HR pathway.[1] The Fanconi Anemia/BRCA pathway is crucial for the recognition and processing of ICLs.[1] Cancers with defects in HR genes, such as BRCA1 and BRCA2, often exhibit heightened sensitivity to platinum agents.[1]

Induction of Apoptosis

If the DNA damage induced by platinum agents is too extensive to be repaired, the DDR signaling cascade shifts towards the induction of apoptosis. This can occur through both p53-dependent and p53-independent mechanisms.

-

p53-Dependent Pathway: In cells with functional p53, the accumulation of DNA damage leads to the stabilization and activation of the p53 tumor suppressor protein.[12] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and PUMA, which in turn trigger the intrinsic (mitochondrial) pathway of apoptosis.[3][12]

-

p53-Independent Pathways: In cancer cells lacking functional p53, apoptosis can still be induced through other mechanisms.[12] These can include the activation of stress-activated protein kinases (SAPKs) like JNK and p38, which can modulate the activity of Bcl-2 family proteins to promote apoptosis.[13] Additionally, high concentrations of cisplatin have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), a process that can be independent of nuclear DNA damage.[14]

Signaling Pathway Visualization

The following diagram illustrates the central role of DNA damage in initiating the apoptotic cascade following platinum-based chemotherapy.

Caption: DNA damage-induced apoptosis pathway following platinum drug exposure.

Mechanisms of Resistance

Resistance to platinum-based chemotherapy is a major clinical challenge and is multifactorial.[1][15] Key mechanisms can be broadly categorized as pre-target, on-target, and post-target.

Pre-Target Resistance

-

Reduced Drug Accumulation: Cancer cells can limit the intracellular concentration of platinum drugs by either decreasing their uptake or increasing their efflux.[5][7] The copper transporter CTR1 is a major influx transporter for cisplatin, and its downregulation can confer resistance.[7] Conversely, increased efflux is often mediated by ATP-binding cassette (ABC) transporters, such as MRP2.[7]

-

Intracellular Inactivation: Platinum agents can be detoxified in the cytoplasm through conjugation with thiol-containing molecules, most notably glutathione (GSH).[4][16] This inactivation prevents the drug from reaching its nuclear DNA target.

On-Target Resistance

-

Enhanced DNA Repair: As discussed previously, upregulation of DNA repair pathways, particularly NER, is a primary mechanism of resistance.[5][10] Increased expression of ERCC1 allows for more efficient removal of platinum-DNA adducts, thereby mitigating their cytotoxic effects.[11]

Post-Target Resistance

-

Alterations in Apoptotic Pathways: Defects in the apoptotic machinery can allow cancer cells to tolerate high levels of DNA damage.[5][17] This can include mutations in the TP53 gene or the overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL).[17]

Resistance Mechanisms Overview

The following diagram provides a logical overview of the primary mechanisms of resistance to platinum-based chemotherapy.

Caption: Key mechanisms contributing to platinum drug resistance.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of platinum-based chemotherapy.

Table 1: Cisplatin IC50 Values in Ovarian Cancer Cell Lines

| Cell Line | Cisplatin IC50 (µM) | Reference |

|---|---|---|

| A2780 (sensitive) | 1.92 | [18] |

| CP70 (resistant) | 18.00 | [18] |

| C30 (resistant) | 56.77 |[18] |

Table 2: Effect of Cisplatin on Cell Cycle Distribution in JB1 Hepatoma Cells

| Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

|---|---|---|---|---|

| Untreated | 85% | 9% | 6% | [19] |

| 50 µM Cisplatin (48h) | 29% | 18% | 51% |[19] |

Key Experimental Protocols

DNA Adduct Quantification by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol outlines the general steps for quantifying the amount of platinum bound to cellular DNA.

-

Cell Culture and Treatment: Plate cells at a desired density and treat with the platinum agent for a specified time and concentration.

-

Cell Lysis and DNA Isolation: Harvest cells and isolate genomic DNA using a commercial DNA extraction kit, ensuring high purity.

-

DNA Quantification: Accurately measure the concentration of the isolated DNA using a spectrophotometer or fluorometer.

-

Sample Digestion: Digest a known amount of DNA in concentrated nitric acid at an elevated temperature to break down the organic matrix.

-

ICP-MS Analysis: Dilute the digested samples to an appropriate volume and analyze for platinum content using ICP-MS. A standard curve of known platinum concentrations is used for quantification.

-

Data Normalization: Express the results as the amount of platinum per microgram of DNA.

Western Blot Analysis of Apoptotic Proteins

This protocol describes the detection of changes in protein expression levels in key apoptotic pathways.

-

Cell Treatment and Lysis: Treat cells with the platinum agent and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: Determine the total protein concentration in the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Bcl-2, cleaved caspase-3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating platinum drug effects on cancer cells.

Caption: General experimental workflow for studying platinum drug effects.

Conclusion

Platinum-based chemotherapeutic agents exert their anticancer effects primarily by inducing DNA damage, which in turn activates the DNA damage response and apoptotic pathways. The clinical utility of these drugs is, however, hampered by a complex network of resistance mechanisms that can pre-exist or develop during treatment. A deep understanding of these intricate molecular pathways is paramount for the rational design of combination therapies aimed at enhancing efficacy and overcoming resistance. Future research directions include the development of agents that can modulate these pathways, for instance, by inhibiting DNA repair or restoring apoptotic sensitivity, thereby potentiating the therapeutic effects of platinum-based drugs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Platinum-based chemotherapy: What to know [medicalnewstoday.com]

- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. oncodaily.com [oncodaily.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cellular responses against DNA damaged by platinum anticancer drugs [dspace.mit.edu]

- 10. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cisplatin-induced apoptosis and development of resistance are transcriptionally distinct processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acute apoptosis by cisplatin requires induction of reactive oxygen species but is not associated with damage to nuclear DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scialert.net [scialert.net]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Molecular mechanisms of platinum-based chemotherapy resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

The Serendipitous Discovery and Enduring Legacy of Cisplatin: A Technical Guide

Introduction

Cisplatin, or cis-diamminedichloroplatinum(II), stands as a landmark molecule in the history of medicine. Its journey from a 19th-century chemical curiosity to a cornerstone of modern cancer chemotherapy is a testament to scientific serendipity, rigorous investigation, and its profound impact on patient survival. Initially synthesized in 1845 by Michele Peyrone and for long known as Peyrone's salt, its biological effects remained unexplored for over a century.[1] The rediscovery of its potent cytotoxic properties in the 1960s launched a new era of metal-based therapeutics and fundamentally changed the prognosis for several cancers, most notably testicular cancer.[2] This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of cisplatin for researchers, scientists, and drug development professionals. It details the pivotal experiments, summarizes key quantitative data, and illustrates the complex molecular pathways it modulates.

The Discovery: An Accidental Observation

The discovery of cisplatin's anticancer activity was unintentional. In 1965, biophysicist Dr. Barnett Rosenberg at Michigan State University was investigating the effects of electric fields on cell division.[3] He hypothesized that the alignment of mitotic spindles in a dividing cell might be influenced by an electric field, similar to how iron filings align in a magnetic field.[3][4] This led to a pivotal experiment with profound and unexpected consequences.

Key Experiment: Inhibition of E. coli Division

Rosenberg's experiment was designed to observe the effect of an alternating electric current on the growth of Escherichia coli. The unexpected outcome was the dramatic inhibition of cell division (cytokinesis) while cell growth continued, leading to the formation of long, filamentous bacteria up to 300 times their normal length.[3][5] It was later determined that this effect was not due to the electric field itself, but to the formation of platinum-containing electrolysis products from the supposedly inert platinum electrodes.[3][6]

Objective: To determine the effect of an alternating electric field on the division of Escherichia coli.

Materials:

-

Bacterial Strain: Escherichia coli

-

Culture Medium: A chemically defined medium containing ammonium chloride, sodium chloride, potassium phosphate, magnesium sulfate, glucose, and other essential nutrients.

-

Apparatus: A continuous culture chamber with a constant flow of fresh medium and removal of overflow culture.

-

Electrodes: Two platinum wire electrodes, 1 cm in length and 0.02 inches in diameter.

-

Power Supply: An audio amplifier driven by an audio oscillator to deliver a 500 Hz AC current.

-

Microscopy: Light microscope for observing bacterial morphology.

Methodology:

-

Culture Setup: E. coli was cultured in the continuous flow chamber, maintaining a steady-state population. The culture medium, containing ammonium chloride, served as the electrolyte.[5]

-

Application of Electric Field: The platinum electrodes were immersed in the bacterial culture, and an alternating electric current was applied. The current was typically set to a low frequency (e.g., 500 Hz) to avoid significant heating of the medium.[7]

-

Observation: Samples of the bacterial culture were periodically collected and observed under a light microscope.

-

Key Observation: After a period of exposure to the electric field, the bacteria ceased to divide but continued to grow, forming long filaments. When the electric current was turned off, the cells began to divide again.[3]

-

Follow-up Investigation: Subsequent control experiments revealed that the inhibitory effect was not from the electricity but from a stable, soluble species generated at the platinum electrodes. Further chemical analysis identified this species as a platinum coordination complex, specifically cis-diamminedichloroplatinum(II), which was later named cisplatin.[6][8]

Caption: Workflow of Rosenberg's experiment leading to the discovery of cisplatin.

Preclinical and Clinical Development

The discovery that a platinum compound could inhibit cell division in bacteria led Rosenberg to hypothesize it might also block the rapid division of cancer cells.[2] This prompted preclinical studies in animal models, which yielded remarkable results and paved the way for human clinical trials.

Preclinical Efficacy in Mouse Models

The first animal studies tested cisplatin against Sarcoma 180 tumors in Swiss white mice. The results were potent, with cisplatin shrinking large, established solid tumors and leading to the long-term, cancer-free survival of the mice.[9]

Objective: To evaluate the anti-tumor activity of cisplatin against a solid tumor model in mice.

Materials:

-

Animal Model: Swiss white mice.

-

Tumor Cell Line: Sarcoma 180 (S-180) ascites tumor cells.

-

Test Compound: cis-diamminedichloroplatinum(II) (cisplatin) dissolved in a suitable vehicle (e.g., saline).

-

Equipment: Syringes for cell inoculation and drug administration, calipers for tumor measurement.

Methodology:

-

Tumor Inoculation: A suspension of Sarcoma 180 cells (e.g., 5 x 10⁶ cells) is subcutaneously (s.c.) or intraperitoneally (i.p.) transplanted into the mice.[10][11]

-

Tumor Growth: The tumors are allowed to grow for a set period until they reach a palpable or measurable size.

-

Treatment Administration: Once tumors are established, mice are divided into a control group (receiving vehicle only) and a treatment group. The treatment group receives intraperitoneal injections of cisplatin at a specified dose and schedule (e.g., 5-10 mg/kg for a set number of days).[12]

-

Efficacy Evaluation: Anti-tumor activity is assessed by regularly measuring tumor dimensions with calipers and calculating tumor volume or by weighing the excised tumor at the end of the study.[10][11] Animal survival is also a key endpoint.

-

Key Observation: Rosenberg's team observed significant tumor regression in the cisplatin-treated mice. Many of the mice were cured of their tumors and remained healthy long-term, demonstrating the potent anti-cancer activity of the compound.[9]

Clinical Trials and FDA Approval

The promising preclinical data, supported by the National Cancer Institute (NCI), led to the initiation of human clinical trials in 1972.[2] Early trials focused on patients with advanced cancers that had few treatment options.

-

Testicular Cancer: The most dramatic success was observed in testicular cancer. In 1974, Dr. Lawrence Einhorn at Indiana University began trials combining cisplatin with existing drugs vinblastine and bleomycin (PVB regimen).[13][14] The results were stunning, with tumors dissolving rapidly.[14] This combination therapy increased the cure rate for advanced testicular cancer from a mere 5-10% to over 90%.[2][13]

-

Ovarian and Bladder Cancer: Significant activity was also seen in other solid tumors. Early trials in patients with advanced ovarian cancer showed response rates of around 50%, establishing cisplatin as a key agent for this disease.[15]

This remarkable efficacy led to the U.S. Food and Drug Administration (FDA) approval of cisplatin in December 1978 for the treatment of testicular and ovarian cancers, followed by approval for bladder cancer.[2][16]

Quantitative Efficacy Data

The efficacy of cisplatin is well-documented through decades of preclinical and clinical research.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency in vitro. Cisplatin's IC₅₀ varies widely depending on the cancer cell line and exposure time, reflecting different intrinsic sensitivities.

Table 1: Representative IC₅₀ Values of Cisplatin in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 48 | ~10-20 |

| A2780 | Ovarian Cancer | 72 | ~1-5 |

| A2780cis (Resistant) | Ovarian Cancer | 72 | >20 |

| MCF-7 | Breast Cancer | 48-72 | ~5-15 |

| HepG2 | Liver Cancer | 48 | ~10-25 |

| A549 | Lung Cancer | 72 | ~5-12 |

| HCT116 | Colon Cancer | 72 | ~7-10 |

Note: IC₅₀ values are approximate and can vary significantly based on specific experimental conditions. Data compiled from multiple sources.[17][18][19]

Clinical Trial Efficacy

Early clinical trials established the dramatic impact of cisplatin-based regimens.

Table 2: Efficacy of Cisplatin-Based Regimens in Early Clinical Trials

| Cancer Type | Regimen | Patient Population | Key Efficacy Endpoint | Result | Reference |

| Testicular Cancer | Cisplatin + Vinblastine + Bleomycin (PVB) | 47 patients with disseminated germ cell tumors (1974-76) | Complete Remission (CR) | 70% (33/47) | [13] |

| Testicular Cancer | Cisplatin + Vinblastine + Bleomycin (PVB) | 47 patients with disseminated germ cell tumors (1974-76) | Long-term Disease-Free Survival | 57% (27/47) | [13] |

| Ovarian Cancer | Cisplatin Combination Therapy | 10 evaluable patients with ovarian carcinoma | Overall Response Rate (CR + PR) | 50% | [15] |

| Ovarian Cancer | Cisplatin vs. No Further Therapy (Adjuvant) | Stage Ia/Ib GII-III | Relapse Rate Reduction | 65% | [20] |

| Ovarian Cancer | Cisplatin-based (CHAD) vs. Melphalan | Advanced ovarian cancer | Clinical Complete Response Rate | 38% vs. 21% | [21] |

Mechanism of Action

Cisplatin exerts its cytotoxic effects primarily by damaging nuclear DNA, which interferes with replication and transcription, ultimately triggering programmed cell death (apoptosis).

Cellular Uptake and Activation

Cisplatin enters cells through various mechanisms, including passive diffusion and transporter-mediated uptake, notably by the copper transporter 1 (CTR1).[9] Inside the cell, the low intracellular chloride concentration (~4 mM) compared to the high extracellular concentration (~100 mM) promotes the aquation of cisplatin. In this process, the chloride ligands are displaced by water molecules, creating a positively charged, highly reactive species that readily interacts with nucleophilic sites on macromolecules.

DNA Damage and Adduct Formation

The primary target of activated cisplatin is DNA. It forms covalent bonds, or adducts, primarily at the N7 position of purine bases, especially guanine. The most common adducts are:

-

1,2-intrastrand crosslinks: Between two adjacent guanines (d(GpG)).

-

1,3-intrastrand crosslinks: Between two guanines separated by another base (d(GpNpG)).

-

Interstrand crosslinks: Between guanines on opposite DNA strands.

These adducts cause significant local distortions in the DNA double helix, creating kinks that are recognized by the cell's machinery.[22] This damage physically obstructs the progression of DNA and RNA polymerases, thereby blocking DNA replication and transcription.[22]

Caption: Overview of cisplatin's entry, activation, and induction of DNA damage.

Induction of Apoptosis

If the cisplatin-induced DNA damage is too severe to be repaired by pathways like Nucleotide Excision Repair (NER) and Homologous Recombination (HR), the cell initiates apoptosis.[22] Cisplatin activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: DNA damage activates sensor kinases like ATM and ATR, leading to the phosphorylation and stabilization of the p53 tumor suppressor protein.[23][24] Activated p53 transcribes pro-apoptotic proteins like PUMA and Bax. Bax translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[25][26]

-

Extrinsic Pathway: Cisplatin can also increase the expression of death receptors like Fas on the cell surface. Binding of the Fas ligand (FasL) triggers the activation of caspase-8, which can directly activate caspase-3 or cleave the protein Bid to tBid, amplifying the intrinsic pathway.[1]

Caption: Cisplatin triggers apoptosis through intrinsic and extrinsic pathways.

Mechanisms of Resistance

Despite its initial efficacy, a major clinical challenge is the development of cisplatin resistance, which can be intrinsic or acquired. Resistance is multifactorial and involves numerous cellular adaptations.

-

Reduced Intracellular Accumulation: Resistant cells can decrease cisplatin uptake by downregulating the CTR1 transporter or increase its efflux through ATP-binding cassette (ABC) transporters like ATP7A, ATP7B, and MRP2.[9][16]

-

Increased Drug Inactivation: Elevated levels of intracellular thiol-containing molecules, such as glutathione (GSH) and metallothioneins, can bind to and sequester cisplatin, preventing it from reaching the DNA.[16]

-

Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the NER pathway, can more efficiently remove cisplatin-DNA adducts, allowing the cell to survive the damage.[22][27]

-

Inhibition of Apoptosis: Alterations in apoptotic signaling, such as mutations in the TP53 gene or overexpression of anti-apoptotic proteins like Bcl-2, can raise the threshold for triggering cell death.[16] Activation of survival pathways like PI3K/Akt and WNT/β-catenin also contributes to a resistant phenotype.[16][27]

Caption: Multifactorial mechanisms contributing to cisplatin resistance in cancer cells.

Chemical Synthesis

The most common and reliable method for synthesizing isomerically pure cisplatin was developed by S. C. Dhara in 1970. It relies on the trans effect to ensure the cis configuration of the final product.

Experimental Protocol: Synthesis of Cisplatin (Dhara Method)

Objective: To synthesize cis-diamminedichloroplatinum(II) with high purity.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Potassium iodide (KI)

-

Ammonia solution (NH₃)

-

Silver nitrate (AgNO₃)

-

Potassium chloride (KCl)

-

Distilled water

Methodology:

-

Step 1: Formation of Tetraiodoplatinate: An aqueous solution of K₂[PtCl₄] is treated with a saturated solution of KI. The chloride ligands are replaced by iodide ligands to form potassium tetraiodoplatinate(II) (K₂[PtI₄]).[28]

-

K₂[PtCl₄] + 4 KI → K₂[PtI₄] + 4 KCl

-

-

Step 2: Formation of the Diiodo Diammine Complex: Ammonia is added to the solution of K₂[PtI₄]. Due to the strong trans effect of the iodide ligand, the incoming ammonia molecules substitute two iodide ligands that are cis to each other, leading to the precipitation of the yellow solid, cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]).[28][29]

-

K₂[PtI₄] + 2 NH₃ → cis-[Pt(NH₃)₂I₂] (s) + 2 KI

-

-

Step 3: Removal of Iodide Ligands: The isolated cis-[Pt(NH₃)₂I₂] is suspended in water, and an aqueous solution of silver nitrate is added. This causes the precipitation of insoluble silver iodide (AgI), leaving the soluble diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, in solution.[28]

-

cis-[Pt(NH₃)₂I₂] + 2 AgNO₃ + 2 H₂O → cis---INVALID-LINK--₂ + 2 AgI (s)

-

-

Step 4: Formation of Cisplatin: The AgI precipitate is removed by filtration. An excess of potassium chloride (KCl) is added to the filtrate. The aqua ligands are replaced by chloride ligands, causing the precipitation of the final product, isomerically pure cis-diamminedichloroplatinum(II) (cisplatin), as a yellow solid.[29]

-

cis---INVALID-LINK--₂ + 2 KCl → cis-[Pt(NH₃)₂Cl₂] (s) + 2 KNO₃ + 2 H₂O

-

Conclusion

The discovery of cisplatin's anti-tumor properties represents a pivotal moment in oncology. From its serendipitous observation in a biophysics lab to its development as a life-saving drug, its story highlights the importance of curiosity-driven research. While its efficacy is undeniable, challenges such as severe side effects and the development of resistance remain significant hurdles. Understanding the detailed molecular mechanisms of its action, the pathways leading to resistance, and its historical development provides a critical foundation for designing next-generation platinum-based drugs and novel combination therapies to overcome these limitations and improve outcomes for cancer patients worldwide.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery – Cisplatin and The Treatment of Testicular and Other Cancers - NCI [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. A Lucky Strike: Rediscovery of an Anti-Cancer Drug by Barnett Rosenberg | Science Focus [sciencefocus.hkust.edu.hk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nygh.sg [nygh.sg]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Cisplatin Resistance: Genetic and Epigenetic Factors Involved [mdpi.com]

- 10. Effect of combination of TS-1 and low-dose cisplatin on sarcoma-180 mouse sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancement of the anti-tumor activity of S-1 by low-dose cisplatin in mice bearing the sarcoma-180 model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Treatment of testicular cancer: a new and improved model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What We’re Studying: The Platinum Study: Surviving Cancer: Patient Info & Clinical Trials: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]

- 15. [Clinical trial of cisplatin in the treatment of ovarian carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. jitc.bmj.com [jitc.bmj.com]

- 19. researchgate.net [researchgate.net]

- 20. Adjuvant treatment for early epithelial ovarian cancer: results of two randomised clinical trials comparing cisplatin to no further treatment or chromic phosphate (32P). G.I.C.O.G.: Gruppo Interregionale Collaborativo in Ginecologia Oncologica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Randomized trial of initial therapy with melphalan versus cisplatin-based combination chemotherapy in patients with advanced ovarian carcinoma: initial and long term results--Eastern Cooperative Oncology Group Study E2878 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. Molecular mechanisms of cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. home.iitk.ac.in [home.iitk.ac.in]

- 29. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Platinum Drugs and Apoptosis: A Technical Deep Dive into Cancer Cell Death

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of platinum-based chemotherapeutic agents in inducing apoptosis in cancer cells. We delve into the core molecular mechanisms, intricate signaling pathways, and key experimental methodologies used to elucidate this fundamental aspect of cancer therapy. This document is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, providing a detailed understanding of how these critical drugs exert their cytotoxic effects.

Introduction: The Central Role of Apoptosis in Platinum Drug Efficacy

Platinum-based drugs, with cisplatin as the progenitor, represent a cornerstone of modern chemotherapy, exhibiting broad efficacy against a range of solid tumors.[1] Their primary mechanism of action is the induction of DNA damage, which, when irreparable, triggers a cascade of events culminating in programmed cell death, or apoptosis.[2][3] Understanding the nuances of these apoptotic pathways is critical for optimizing therapeutic strategies, overcoming drug resistance, and developing novel platinum-based agents with improved efficacy and reduced toxicity.

The Molecular Mechanism: From DNA Damage to Cellular Demise

The journey from the administration of a platinum drug to the death of a cancer cell is a multi-step process initiated by the drug's interaction with cellular DNA.

DNA Adduct Formation: The Initial Insult

Upon entering the cell, platinum drugs, such as cisplatin, undergo aquation, becoming reactive electrophiles that readily form covalent bonds with the N7 positions of purine bases in DNA, primarily guanine.[2] This results in the formation of various DNA adducts, with 1,2-intrastrand crosslinks being the most common and cytotoxic.[1] These adducts introduce significant distortions into the DNA double helix, physically obstructing the processes of DNA replication and transcription.[4] This disruption serves as the primary trigger for the subsequent cellular response.

DNA Damage Recognition and Response (DDR)

The cell possesses a sophisticated network of proteins that recognize and respond to DNA damage. Key players in the recognition of platinum-DNA adducts include components of the mismatch repair (MMR) system and high mobility group (HMG) domain proteins.[4][5] The recognition of these adducts activates a complex DNA Damage Response (DDR) pathway.[6] This response can lead to one of two primary outcomes: cell cycle arrest to allow for DNA repair, or, if the damage is too extensive, the initiation of apoptosis.[6][7]

Signaling Pathways of Platinum Drug-Induced Apoptosis

The decision to undergo apoptosis is orchestrated by a complex interplay of signaling pathways. Platinum drugs primarily engage the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

The Intrinsic (Mitochondrial) Pathway: The Cell's Self-Destruct Program

The intrinsic pathway is the principal route through which platinum drugs induce apoptosis.[8][9] It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

The DDR, often mediated by the tumor suppressor protein p53, plays a crucial role in activating the intrinsic pathway.[2][7] p53 can be phosphorylated and activated in response to DNA damage, leading to the transcriptional upregulation of pro-apoptotic proteins like Bax.[3][7]

The activation and translocation of Bax and Bak to the outer mitochondrial membrane leads to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[8][10]

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[8] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are the ultimate executioners of apoptosis.[11]

The Extrinsic (Death Receptor) Pathway: An External Push Towards Apoptosis

While the intrinsic pathway is predominant, platinum drugs can also potentiate the extrinsic pathway of apoptosis.[8] This pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their corresponding death receptors on the cell surface.

Cisplatin has been shown to increase the expression of Fas ligand, thereby promoting an autocrine or paracrine signaling loop that activates the Fas receptor.[12] This receptor activation leads to the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD), which in turn recruits and activates pro-caspase-8, the initiator caspase of the extrinsic pathway.[13]

Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3.[13] Additionally, a crosstalk mechanism exists between the extrinsic and intrinsic pathways. Activated caspase-8 can cleave a pro-apoptotic Bcl-2 family member called Bid into its truncated form, tBid. tBid then translocates to the mitochondria and promotes the activation of Bax and Bak, thereby amplifying the apoptotic signal through the intrinsic pathway.[12][13]

Quantitative Data on Platinum Drug-Induced Apoptosis

The following tables summarize key quantitative data from various studies investigating the apoptotic effects of cisplatin in different cancer cell lines.

Table 1: IC50 Values of Cisplatin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| A549 | Lung Cancer | 9.79 ± 0.63 | 72 |

| MCF-7 | Breast Cancer | 15.5 | 48 |

| HeLa | Cervical Cancer | 8.2 | 48 |

| A2780 | Ovarian Cancer | 1.13 - 5.0 | 48-72 |

| PANC-1 | Pancreatic Cancer | >100 | 72 |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.

Table 2: Changes in Apoptotic Markers Following Cisplatin Treatment

| Cell Line | Treatment | Apoptosis Rate (%) | Bax/Bcl-2 Ratio (Fold Change) | Caspase-3 Activity (Fold Change) |

| A2780/CP | 20 µM Cisplatin | ~10 | Not Reported | ~2.5 |

| LoVo | 10 µg/mL Cisplatin | Increased sub-G1 | Increased | Not Reported |

| MKN-45 | 10 µg/mL Cisplatin | Increased sub-G1 | Increased | Not Reported |

| T24 | Cisplatin | Increased | Increased Bax translocation | Activated |

| H69 | 10 µg/mL Cisplatin | <10% at 24h | Decreased | Not Reported |

Key Experimental Protocols for Studying Apoptosis

Accurate and reproducible experimental protocols are essential for investigating platinum drug-induced apoptosis. Below are detailed methodologies for key assays.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a widely used method to detect early and late-stage apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Methodology:

-

Induce apoptosis in cancer cells by treating with the desired concentration of a platinum drug for a specific duration.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash cells with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells.

-

Annexin V-positive, PI-negative: Early apoptotic cells.

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative, PI-positive: Necrotic cells.

-

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

-

Principle: Caspases are proteases that cleave specific peptide substrates. The assay utilizes a synthetic peptide substrate for caspase-3/7 (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified.

-

Methodology:

-

Treat cells with a platinum drug to induce apoptosis.

-

Lyse the cells to release their contents.

-

Incubate the cell lysate with the caspase-3/7 substrate.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

-

The signal intensity is directly proportional to the caspase activity.

-

JC-1 Assay for Mitochondrial Membrane Potential

This assay is used to assess the integrity of the mitochondrial membrane, which is disrupted during the intrinsic pathway of apoptosis.

-

Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Methodology:

-

Treat cells with a platinum drug.

-

Incubate the cells with the JC-1 dye.

-

Wash the cells to remove excess dye.

-

Measure the red and green fluorescence intensity using a fluorescence microscope or a flow cytometer.

-

-

Interpretation: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and the induction of apoptosis.

Western Blotting for Bcl-2 Family Proteins

Western blotting is used to detect changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the Bcl-2 family proteins of interest (e.g., Bax, Bcl-2). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

-

Methodology:

-

Prepare protein lysates from platinum drug-treated and control cells.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against Bcl-2 family proteins.

-

Wash the membrane and incubate with a secondary antibody.

-

Detect the protein bands using an appropriate detection reagent and imaging system.

-

Conclusion

The induction of apoptosis is a fundamental mechanism by which platinum-based drugs exert their anticancer effects. A thorough understanding of the intricate molecular pathways involved, from the initial DNA damage to the activation of caspases, is paramount for the rational design of more effective cancer therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the apoptotic potential of platinum drugs in the ongoing fight against cancer. By continuing to unravel the complexities of these cell death pathways, we can pave the way for novel combination therapies and strategies to overcome the challenge of drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Overexpression of p73 enhances cisplatin-induced apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Interactions between mitochondria-damaging platinum(iv) prodrugs and cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The tyrosine kinase c-Abl regulates p73 in apoptotic response to cisplatin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis and growth arrest induced by platinum compounds in U2-OS cells reflect a specific DNA damage recognition associated with a different p53-mediated response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational modeling of apoptotic signaling pathways induced by cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. The tyrosine kinase c-Abl regulates p73 in apoptotic response to cisplatin-induced DNA damage. | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural and Mechanistic Divergence of Cisplatin, Carboplatin, and Oxaliplatin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the core structural differences between the three most clinically significant platinum-based anticancer agents: cisplatin, carboplatin, and oxaliplatin. We will delve into their chemical architecture, physicochemical properties, and the resulting impact on their pharmacokinetic profiles, mechanisms of action, and cellular responses.

Core Structural and Physicochemical Differences

At the heart of all three compounds is a platinum(II) ion coordinated in a square planar geometry. The critical differences arise from the nature of the ligands attached to this central platinum atom. Cisplatin, the first-generation parent compound, features two ammine (NH₃) non-leaving groups and two labile chloride (Cl⁻) leaving groups in a cis configuration. The subsequent generations, carboplatin and oxaliplatin, were developed to improve upon cisplatin's efficacy and toxicity profile by modifying these ligands.

Carboplatin , a second-generation analogue, replaces the two chloride ligands with a more stable, bidentate cyclobutane dicarboxylate leaving group. This modification significantly reduces the drug's reactivity.

Oxaliplatin , a third-generation compound, introduces a bulkier, non-leaving group, a (1R,2R)-diaminocyclohexane (DACH) ligand, in place of the two ammine groups. It also features a bidentate oxalate group as the leaving ligand. These substantial structural changes are key to its distinct mechanism of action and its ability to overcome cisplatin resistance.

The following diagram illustrates these fundamental structural distinctions.

Quantitative Physicochemical and Pharmacokinetic Data

The structural modifications directly influence the drugs' physicochemical properties, which in turn dictate their pharmacokinetic behavior. Carboplatin's dicarboxylate leaving group makes it more stable and water-soluble than cisplatin, leading to slower hydrolysis and lower reactivity with plasma proteins. Oxaliplatin's DACH ligand increases its hydrophobicity compared to cisplatin's ammine ligands, affecting its cellular uptake and DNA adduct formation.

| Property | Cisplatin | Carboplatin | Oxaliplatin |

| Molecular Formula | Cl₂H₆N₂Pt | C₆H₁₂N₂O₄Pt | C₈H₁₄N₂O₄Pt |

| Molecular Weight ( g/mol ) | 300.05 | 371.25 | 397.29 |

| Water Solubility | ~1 mg/mL | ~5 mg/mL[1] | ~6 mg/mL |

| Plasma Protein Binding | >90% (irreversible)[2][3] | 24-50% (reversible)[2][4] | ~90% (irreversible)[2] |

| Terminal Half-life (t½) | ~24-127 hours (total Pt)[4] | ~22-40 hours (total Pt)[5] | ~27 hours (ultrafiltrable Pt)[6] |

| Clearance (CL) | ~0.0064 L/hr/kg (intact)[7] | ~0.0011 L/hr/kg (intact)[7] | ~0.0490 L/hr/kg (intact)[7] |

Mechanism of Action: From Aquation to Apoptosis

The cytotoxic activity of all three drugs begins with the same general process: passive diffusion or carrier-mediated transport into the cell, followed by hydrolysis (aquation) in the low-chloride intracellular environment. This process replaces the leaving group(s) with water molecules, creating a highly reactive, positively charged platinum species that readily attacks nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.

The key mechanistic divergence lies in the structure of the resulting DNA adducts and how the cell's machinery responds to them.

DNA Adduct Formation and Cellular Response

Cisplatin and carboplatin form similar types of DNA adducts, predominantly 1,2-intrastrand crosslinks between adjacent purine bases. These adducts cause a significant kink in the DNA double helix. In contrast, the bulky DACH ligand of oxaliplatin creates a different, more substantial distortion of the DNA structure.[3] This structural difference is critical for overcoming resistance.

The following workflow outlines the general mechanism from drug administration to cellular fate.

Divergent Signaling Pathways

The distinct structures of the DNA adducts formed by cisplatin and oxaliplatin are recognized differently by the cell's DNA damage surveillance systems, leading to the activation of divergent downstream signaling pathways.

-

Cisplatin: Cisplatin-induced DNA adducts are readily recognized by the Mismatch Repair (MMR) system.[8][9] This recognition is a critical signaling event that, in MMR-proficient cells, leads to the activation of the c-Abl tyrosine kinase and subsequently the JNK/p38 MAPK pathway.[4][9] This cascade culminates in the stabilization and activation of the p53 and p73 tumor suppressor proteins, which trigger apoptosis.[4][10]

-

Oxaliplatin: The bulky DACH ligand on oxaliplatin-DNA adducts sterically hinders recognition by the MMR machinery.[8][11] Consequently, oxaliplatin's cytotoxicity is not dependent on a functional MMR pathway, which is a key reason it is effective in cisplatin-resistant tumors that often have MMR defects. While oxaliplatin still activates the general DNA Damage Response (DDR) through kinases like ATR and ATM, it is thought to also induce a unique form of cell death through ribosome biogenesis stress in the nucleolus.[2][7] The repair of oxaliplatin adducts by the Nucleotide Excision Repair (NER) pathway is also less efficient and requires additional factors (DDB2, HMGA2) for recognition compared to cisplatin adducts.[12][13]

The diagram below contrasts these signaling cascades.

Key Experimental Protocols

The characterization and comparison of these platinum agents rely on a suite of standardized in vitro and analytical techniques. Below are detailed methodologies for two fundamental experiments.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is used to determine the concentration of a platinum drug that inhibits the growth of a cancer cell line by 50% (IC₅₀), a key measure of cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A2780 ovarian cancer line) are seeded into 96-well plates at a density of 2 x 10⁴ cells/100 μL per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[14]

-

Drug Preparation: Stock solutions of cisplatin, carboplatin, or oxaliplatin are prepared. Cisplatin is typically dissolved in 0.9% NaCl, while carboplatin and oxaliplatin are dissolved in 5% glucose solution or water.[8] Serial dilutions are made in complete cell culture medium to achieve a range of final concentrations.

-

Treatment: The culture medium is removed from the cells and replaced with 100 μL of medium containing the various drug concentrations. Control wells receive medium with the drug solvent only.

-

Incubation: Plates are incubated for a specified period, typically 24 to 72 hours, depending on the cell line's doubling time.[14]

-

MTT Addition: After incubation, 10-20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (typically 5 mg/mL in PBS) is added to each well, for a final concentration of 0.5 mg/mL.[15]

-

Formazan Formation: The plates are returned to the incubator for 4 hours.[15] Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium containing MTT is carefully removed, and 100-150 μL of a solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or acidified isopropanol) is added to each well to dissolve the formazan crystals.[16][17] The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[15]

-

Data Analysis: The absorbance of the control wells is set as 100% viability. The percentage of cell viability for each drug concentration is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Protocol: Quantification of Platinum-DNA Adducts by ICP-MS

This highly sensitive technique is used to precisely measure the amount of platinum covalently bound to DNA, providing a direct measure of target engagement.

Methodology:

-

Cell Treatment: Culture cancer cells to ~80% confluency in large culture dishes. Treat the cells with a defined concentration of the platinum drug (e.g., 10 µM cisplatin) for a set duration (e.g., 24 hours).[6]

-

Cell Harvesting & Lysis: Harvest the cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation. Lyse the cells using a suitable lysis buffer.

-

DNA Isolation: Isolate genomic DNA from the cell lysate using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit). Treat the DNA preparation with RNase to remove contaminating RNA.

-

DNA Quantification: Accurately determine the concentration of the isolated DNA using a fluorometric method (e.g., with Hoechst 33258 dye) or UV spectrophotometry.[18]

-

Sample Digestion:

-

Aliquot a precise amount of DNA (e.g., 10 µg) into a metal-free tube.[19]

-

Add a small volume (e.g., 50-100 µL) of high-purity, trace-metal grade concentrated nitric acid (70% HNO₃).[6][18]

-

Heat the samples at 65-70°C for 1-2 hours in a fume hood to digest all organic material.[18]

-

(Optional) Add an equal volume of 30% hydrogen peroxide and continue heating for 3 hours to ensure complete digestion.[18]

-

After cooling, dilute the digested samples to a final volume (e.g., 2 mL) with 1% nitric acid.[6]

-

-

ICP-MS Analysis:

-

Standard Preparation: Prepare a series of external platinum standards of known concentrations (e.g., 0.05 to 100 ppb) by diluting a certified Pt standard solution in 1% nitric acid.[6]

-

Instrumentation: Analyze the digested samples and standards using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). Monitor the signal for the ¹⁹⁵Pt isotope.[20] Use an internal standard (e.g., Bismuth) to correct for instrumental drift.[20]

-

Data Acquisition: Generate a calibration curve from the platinum standards.

-

-

Data Analysis: Determine the concentration of platinum in the unknown samples by interpolating their signal on the calibration curve. Express the results as the amount of platinum per amount of DNA (e.g., pg Pt / µg DNA).[19]

Conclusion

The structural evolution from cisplatin to carboplatin and oxaliplatin represents a paradigm of rational drug design in oncology. The substitution of leaving groups and non-leaving groups on the central platinum(II) scaffold has profound consequences for each drug's stability, reactivity, and pharmacokinetic profile. Most critically, these structural changes alter the nature of the DNA adducts formed, leading to differential recognition by cellular DNA repair and damage signaling pathways. Oxaliplatin's bulky DACH ligand, in particular, enables it to evade the MMR-dependent signaling that triggers resistance to cisplatin, providing a distinct therapeutic advantage in certain clinical contexts. A thorough understanding of these core structural and mechanistic differences is essential for the continued development of novel, more effective, and less toxic metal-based therapeutics.

References

- 1. ROLE OF MISMATCH REPAIR PROTEINS IN THE PROCESSING OF CISPLATIN INTERSTRAND CROSS-LINKS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis and growth arrest induced by platinum compounds in U2-OS cells reflect a specific DNA damage recognition associated with a different p53-mediated response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of click-capable oxaliplatin and cisplatin derivatives to better understand Pt(ii)-induced nucleolar stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]

- 9. Induction of JNK and c-Abl signalling by cisplatin and oxaliplatin in mismatch repair-proficient and -deficient cells [escholarship.org]

- 10. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pure.eur.nl [pure.eur.nl]

- 14. pubcompare.ai [pubcompare.ai]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. researchhub.com [researchhub.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of platinum-DNA adducts in cells treated with platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Unseen Barrier: How the Tumor Microenvironment Dictates Platinum Drug Efficacy

An In-depth Technical Guide for Researchers and Drug Development Professionals

The efficacy of platinum-based chemotherapeutics—a cornerstone of oncology for decades—is not solely determined by the genetic makeup of the cancer cell. An intricate and dynamic ecosystem, the tumor microenvironment (TME), plays a pivotal role in modulating, and often diminishing, the cytotoxic effects of these potent drugs. This guide provides a detailed exploration of the core TME components that influence platinum drug efficacy, offering insights into the underlying molecular mechanisms, quantitative data on resistance, and the experimental protocols used to investigate these interactions. Understanding this complex interplay is critical for developing novel strategies to overcome TME-mediated chemoresistance and improve patient outcomes.

The Cellular Milieu: Stromal and Immune Cells in Platinum Resistance

The TME is a complex tapestry of non-malignant cells that interact with cancer cells. Among the most influential are cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs), which actively contribute to a pro-survival, drug-resistant niche.

Cancer-Associated Fibroblasts (CAFs)

CAFs are a dominant component of the tumor stroma and are known to foster cancer progression and chemoresistance through various mechanisms, including the secretion of growth factors and remodeling of the extracellular matrix.[1][2][3][4]

Mechanisms of CAF-Mediated Platinum Resistance:

-

Paracrine Signaling: CAFs secrete a variety of factors, such as platelet-derived growth factor (PDGF), transforming growth factor-β (TGF-β), and stromal cell-derived factor-1 (SDF-1), that promote pro-survival signaling in adjacent tumor cells.[5]

-

Signaling Pathway Activation: Studies have shown that CAFs can enhance cisplatin resistance in lung cancer by activating the ANXA3/JNK signaling pathway, which suppresses cisplatin-induced apoptosis.[3][5] In bladder cancer, CAFs increase resistance by activating IGF-1/ERβ signaling, leading to the upregulation of the anti-apoptotic gene Bcl-2.[6]

-

Exosome-Mediated Transfer: CAFs can transfer resistance-conferring molecules to cancer cells via exosomes. For instance, CAFs from chemoresistant colorectal cancer patients deliver VEGFA through exosomes, inducing cisplatin resistance and angiogenesis.[2]

Quantitative Data on CAF-Induced Platinum Resistance:

| Cancer Type | Platinum Drug | TME Component | Key Finding | Reference |

| Lung Cancer | Cisplatin | Cancer-Associated Fibroblasts (CAFs) | Co-culture with CAFs or use of CAF-conditioned medium (CAF-CM) decreased the chemosensitivity of lung cancer cells. | [3][5] |

| Lung Cancer | Cisplatin | ANXA3 (upregulated by CAFs) | Overexpression of ANXA3 increased cisplatin resistance, while its knockdown increased sensitivity. | [3][5] |

| Bladder Cancer | Cisplatin | Cancer-Associated Fibroblasts (CAFs) | Co-culture with CAFs increased BCa cell viability and chemoresistance while downregulating apoptotic rates. | [6] |

| Colorectal Cancer | Cisplatin (DDP) | CAFs from chemoresistant patients (R-CAFs) | Co-culture with R-CAFs significantly increased the viability and suppressed apoptosis of HT29 CRC cells. | [2] |

Experimental Protocols:

Protocol 1: CAF Isolation and Conditioned Medium (CM) Preparation

-

Tissue Digestion: Fresh cancerous specimens from patients are minced and digested, typically with a solution containing collagenase and hyaluronidase, to obtain a single-cell suspension.

-

Cell Culture: The cell suspension is cultured in appropriate media (e.g., DMEM/F-12). Fibroblasts are often identified by their characteristic spindle-shaped morphology.

-

Purification: CAFs are purified from tumor cells, often by differential trypsinization or by using fibroblast-specific markers for cell sorting.

-

Conditioned Medium (CM) Preparation: Subconfluent CAF cultures are washed with PBS and incubated in serum-free medium for 48 hours. The medium is then collected, centrifuged to remove cellular debris, and stored. This CAF-CM can be used to treat cancer cell monocultures to study the effects of secreted factors.[3]

Protocol 2: In Vitro Co-culture Assay

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded in the bottom chamber of a Transwell plate.

-

CAF Seeding: CAFs are seeded onto the Transwell insert (typically with a 0.4 µm pore size), which is then placed into the well containing the cancer cells. This allows for the sharing of soluble factors without direct cell-to-cell contact.

-

Drug Treatment: The co-culture system is treated with varying concentrations of a platinum drug (e.g., cisplatin).

-

Viability/Apoptosis Assessment: After a set incubation period (e.g., 24-72 hours), cancer cell viability is assessed using an MTT assay, and apoptosis is measured by flow cytometry after Annexin V/PI staining.[5]

Signaling Pathway Visualization:

Caption: CAF-mediated upregulation of ANXA3 activates the JNK pathway, inhibiting apoptosis and promoting cisplatin resistance.

Tumor-Associated Macrophages (TAMs)

TAMs are a major component of the leukocyte infiltrate in tumors and can significantly influence therapeutic outcomes.[7] M2-polarized TAMs, in particular, are often associated with tumor promotion and drug resistance.

Mechanisms of TAM-Mediated Platinum Resistance:

-

Autophagy Induction: In hepatocellular carcinoma, TAMs have been shown to induce autophagy in cancer cells, which serves as a survival mechanism against oxaliplatin-induced cell death.[7]

-

Epigenetic Modification: In colorectal cancer, M2-polarized TAMs promote oxaliplatin resistance by increasing the expression of the m6A methyltransferase METTL3. This leads to the m6A modification of TRAF5, ultimately inhibiting necroptosis.[8]

-

Cytokine Secretion: TAMs secrete various cytokines, such as IL-6, which can promote cancer cell self-renewal and resistance.[9]

Quantitative Data on TAM-Induced Platinum Resistance:

| Cancer Type | Platinum Drug | TME Component | Key Finding | Reference |

| Hepatocellular Carcinoma | Oxaliplatin | Tumor-Associated Macrophages (TAMs) | Co-culture with macrophages inhibited oxaliplatin-induced cell death in HCC cells. | [7] |

| Hepatocellular Carcinoma | Oxaliplatin | TAMs + ATG5 siRNA | Suppression of autophagy (via ATG5 knockdown) in HCC cells promoted oxaliplatin cytotoxicity in the co-culture system. | [7] |

| Colorectal Cancer | Oxaliplatin | Tumor-Associated Macrophages (TAMs) | The density of infiltrated macrophages was significantly higher in CRC tissues from oxaliplatin-resistant patients. | [8] |

| Colorectal Cancer | Oxaliplatin | M2-polarized TAMs | M2-TAMs enabled oxaliplatin resistance via the elevation of METTL3-mediated m6A modification. | [8] |

Experimental Protocols:

Protocol 3: Macrophage Differentiation and Co-culture

-

Macrophage Source: Human monocytic cell lines like THP-1 are commonly used. These are differentiated into M0 macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Polarization (Optional): M0 macrophages can be polarized to an M2-like phenotype by incubation with cytokines such as IL-4 and IL-13.

-

Co-culture System: Differentiated macrophages are co-cultured with cancer cells (e.g., Huh-7) either directly or using a Transwell system.

-